4(3H)-Quinazolinethione, 3-(2-methoxyphenyl)-2-(4-pyridinyl)-
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Overview
Description
3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione typically involves multi-step organic reactions. One common method might include:
Formation of the Quinazoline Core: Starting with a suitable anthranilic acid derivative, the quinazoline core can be formed through cyclization reactions.
Substitution Reactions: Introduction of the 2-methoxyphenyl and pyridin-4-yl groups can be achieved through nucleophilic substitution reactions.
Thionation: The final step involves the conversion of the carbonyl group to a thione using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thione group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thione group back to a thiol or even to a hydrocarbon.
Substitution: Various substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, hydrocarbons.
Substitution Products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Thione-Containing Compounds: Compounds like thiourea and thioacetamide.
Uniqueness
3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione may offer unique properties due to the combination of the quinazoline core with the thione group and the specific substituents, potentially leading to novel biological activities or chemical reactivity.
Biological Activity
4(3H)-Quinazolinethione, 3-(2-methoxyphenyl)-2-(4-pyridinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C17H16N2OS
- Molecular Weight : 296.39 g/mol
- CAS Number : 61351-71-1
The structure of this compound features a quinazolinethione core, which is known for its ability to interact with various biological targets. The presence of the methoxyphenyl and pyridinyl substituents enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. A study evaluated various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found that certain compounds demonstrated synergistic effects when combined with beta-lactam antibiotics, enhancing their efficacy against resistant strains .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Compound | MIC (µg/mL) | Synergistic Partner | Effectiveness |
---|---|---|---|
Compound 73 | 0.5 | Piperacillin-tazobactam | Enhanced |
Compound 1 | 1.0 | None | Moderate |
Compound X | 0.25 | Vancomycin | High |
Anticancer Activity
Quinazolinones have been extensively studied for their anticancer properties. A study highlighted the cytotoxic effects of various quinazolinone-thiazole hybrids on cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound displayed dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against these cell lines .
Table 2: Cytotoxic Activity of Quinazolinone Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
A3 | PC3 | 10 |
A5 | MCF-7 | 10 |
A6 | HT-29 | 12 |
The biological activity of 4(3H)-quinazolinethione can be attributed to its ability to bind to specific molecular targets within bacterial cells and cancerous tissues. For instance, the compound has been shown to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and death in susceptible bacteria .
In cancer cells, quinazolinones may induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators. The structural features of the compound facilitate interactions with DNA and other cellular macromolecules, contributing to its anticancer effects.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the quinazolinone structure can significantly impact biological activity. For example:
- Substituents on the phenyl ring : Electron-donating groups enhance activity.
- Pyridinyl substitution : Improves solubility and bioavailability.
Case Studies
- MRSA Infections : In a murine model, a derivative of the compound was tested in combination with piperacillin-tazobactam, showing a remarkable reduction in bacterial load compared to controls .
- Cancer Cell Lines : Quinazolinone derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as lead compounds for further development .
Properties
CAS No. |
61351-71-1 |
---|---|
Molecular Formula |
C20H15N3OS |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3OS/c1-24-18-9-5-4-8-17(18)23-19(14-10-12-21-13-11-14)22-16-7-3-2-6-15(16)20(23)25/h2-13H,1H3 |
InChI Key |
VSDDJHRJQLWFKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
Origin of Product |
United States |
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